6-ethoxyspiro[benzo[e][1,3]oxazine-2,4'-piperidin]-4(3H)-one hydrochloride salt
Overview
Description
6-Ethoxyspiro[benzo[e][1,3]oxazine-2,4’-piperidin]-4(3H)-one hydrochloride is a chemical compound with the CAS Number: 1823188-30-2 . It has a molecular weight of 298.77 and its IUPAC name is 6-ethoxyspiro[benzo[e][1,3]oxazine-2,4’-piperidin]-4(3H)-one hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H18N2O3.ClH/c1-2-18-10-3-4-12-11(9-10)13(17)16-14(19-12)5-7-15-8-6-14;/h3-4,9,15H,2,5-8H2,1H3,(H,16,17);1H . This code provides a standard way to encode the compound’s molecular structure and formula.Physical and Chemical Properties Analysis
This compound is a solid at ambient temperature . More detailed physical and chemical properties are not available in the current resources.Scientific Research Applications
Photochromic Properties
- The compound exhibits excellent photochromic properties in various solvents, as demonstrated by a study on a similar spiro[indoline-naphthaline]oxazine derivative (Li, Pang, Wu, & Meng, 2015).
Anticancer Activity
- A related compound has shown broad-spectrum anticancer activity against several cancer cell lines, including melanoma, ovarian, and lung cancers (Aly, Hassan, Mohamed, Ramadan, Abd El-Aal, Bräse, & Nieger, 2020).
σ-Receptor Ligands
- Spiropiperidines, closely related to the compound , exhibit affinity for σ1- and σ2-receptors, which is significant in pharmacology and neurochemistry (Maier & Wünsch, 2002).
Antihypertensive Activity
- Similar compounds, such as 4'-substituted spiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-ones, have been evaluated for antihypertensive activity, indicating potential use in cardiovascular research (Clark, Caroon, Kluge, Repke, Roszkowski, Strosberg, Baker, Bitter, & Okada, 1983).
Synthesis and Chemical Properties
- Research has focused on the synthesis and structural characterization of similar compounds, providing insights into their chemical properties and potential applications (Mccullough, Reif, Milkiewicz, & Allwein, 2018).
Psychotropic Activity
- Compounds with a similar spiro[piperidine] structure have shown potent antidepressant-like activity, suggesting a role in neurological and psychiatric research (Ong, Profitt, Anderson, Kruse, Wilker, & Geyer, 1981).
Plasma Kallikrein Inhibition
- Derivatives of the compound have been identified as selective plasma kallikrein inhibitors, potentially beneficial in treating diseases like diabetic macular edema and hereditary angioedema (Abdel-Magid, 2023).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302+H312+H332;H315;H319;H335 , indicating that it can be harmful if swallowed, in contact with skin, or if inhaled, and it can cause skin and eye irritation and may cause respiratory irritation. The precautionary statements are P280;P301+P312 , suggesting that protective gloves/protective clothing/eye protection/face protection should be used and that if swallowed, one should call a poison center or doctor if feeling unwell .
Properties
IUPAC Name |
6-ethoxyspiro[3H-1,3-benzoxazine-2,4'-piperidine]-4-one;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3.ClH/c1-2-18-10-3-4-12-11(9-10)13(17)16-14(19-12)5-7-15-8-6-14;/h3-4,9,15H,2,5-8H2,1H3,(H,16,17);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LADZDZQJDGAJGD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)OC3(CCNCC3)NC2=O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.